Product packaging for 1-Oxaspiro[4.4]non-6-en-2-one(Cat. No.:CAS No. 86971-90-6)

1-Oxaspiro[4.4]non-6-en-2-one

Cat. No.: B11923730
CAS No.: 86971-90-6
M. Wt: 138.16 g/mol
InChI Key: VRBCESVXJRKZCJ-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]non-6-en-2-one is a valuable spirocyclic building block in organic synthesis and chemical research. Compounds featuring the 1-oxaspiro[4.4]nonane structure are of significant interest in the development of agrochemicals and pharmaceuticals . For instance, a closely related derivative is a major metabolite of the potent insecticide and miticide spiromesifen , and other analogues are explored for their biological activity . More broadly, incorporating an oxygen atom into spirocyclic frameworks has been shown to favorably impact physicochemical properties, such as improving aqueous solubility and lowering lipophilicity, which is a key consideration in modern drug design . This compound presents a versatile synthetic intermediate due to its spirocyclic architecture and the reactivity of its olefin and ketone functional groups. Researchers can leverage this scaffold to develop new active ingredients or functional materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B11923730 1-Oxaspiro[4.4]non-6-en-2-one CAS No. 86971-90-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86971-90-6

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-oxaspiro[4.4]non-8-en-2-one

InChI

InChI=1S/C8H10O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1,4H,2-3,5-6H2

InChI Key

VRBCESVXJRKZCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)O2)C=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Oxaspiro 4.4 Nonane Derivatives

Construction of the Spiro[4.4]nonane Framework

The assembly of the spiro[4.4]nonane skeleton, which features a central quaternary carbon connecting two five-membered rings, requires strategic synthetic planning. Various methodologies have been developed to achieve this, ranging from classical ring-closing reactions to more modern domino and cascade approaches.

Ring-Closing Reactions to Form the Oxolane Ring

The formation of the oxolane (tetrahydrofuran) ring is a critical step in the synthesis of 1-oxaspiro[4.4]nonane derivatives. Several strategies have been employed to construct this heterocyclic component.

A notable method for constructing the oxolane ring involves the generation and subsequent cyclization of oxonium ions. acs.orgnih.gov This approach has been successfully applied to the synthesis of 1-oxaspiro[4.4]nonan-6-ones. The process typically involves the acid- or bromonium ion-induced rearrangement of a carbinol precursor. acs.orgnih.gov For instance, the reaction of 2-lithio-4,5-dihydrofuran with cyclobutanone (B123998) generates a carbinol that, upon treatment with acid, rearranges to form the 1-oxaspiro[4.4]nonan-6-one framework. acs.orgnih.gov This method provides a rapid entry into this class of spirocyclic ketones. acs.orgnih.gov

PrecursorReagentProductReference
Carbinol from 2-lithio-4,5-dihydrofuran and cyclobutanoneAcid or Bromonium ion1-Oxaspiro[4.4]nonan-6-one acs.orgnih.gov

Intramolecular oxaspirocyclizations represent another powerful strategy for forging the oxolane ring. These reactions often proceed via an SN2' mechanism, where a nucleophilic oxygen atom attacks an allylic electrophile within the same molecule. This approach has been utilized in the synthesis of various oxaspirocycles. A notable example is the intramolecular cyclization of five-membered ring substrates to produce 1-oxaspiro[4.4]non-6-en-2-one. thieme-connect.de This transformation can be achieved using sodium borohydride (B1222165) in the presence of a catalytic amount of cerium(III) chloride heptahydrate, followed by an acidic workup. thieme-connect.de

SubstrateReagentsProductYieldReference
Five-membered-ring substrate with an appropriate tether1. NaBH4, CeCl3·7H2O2. 6 M HClThis compound40% thieme-connect.de
Oxonium Ion Mediated Cyclizations

Domino and Cascade Approaches to Spiroketones and Spirolactones

Domino and cascade reactions, also known as tandem reactions, are highly efficient processes that involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are advantageous due to their high atom economy and the ability to construct complex molecules in a single operation. wikipedia.org

In the context of spirocycle synthesis, a domino radical bicyclization has been developed to create the 1-azaspiro[4.4]nonane skeleton, a nitrogen-containing analogue of the 1-oxaspiro[4.4]nonane system. nih.gov This process involves the formation and capture of alkoxyaminyl radicals. nih.gov While not directly applied to this compound in the provided results, this highlights the potential of cascade strategies.

Furthermore, a tandem ring-closure reaction mediated by SnCl4 on alkyne–Co2(CO)6 complexes bearing a terminal hydroxy group has been shown to produce 1-oxaspiro[4.4]nonane frameworks in high yields. researchgate.net This demonstrates the power of transition metal-mediated cascade cyclizations in assembling such spirocyclic systems. researchgate.net

Grignard Reaction-Based Synthetic Routes to Spirocycles

Grignard reactions are a cornerstone of organic synthesis for carbon-carbon bond formation. rsc.org Their application in the synthesis of spirocycles has been demonstrated. A two-directional approach combining a Grignard reaction and ring-closing metathesis has been employed to create bis-spirocyclic ethers. In this strategy, a diketone precursor is treated with an allyl Grignard reagent to introduce the necessary functionalities for a subsequent metathesis reaction.

While a direct Grignard-based route to this compound is not detailed in the provided search results, the versatility of Grignard reagents in constructing complex carbon skeletons suggests their potential utility in synthesizing precursors for this target molecule. For example, a Grignard reaction could be used to introduce a side chain to a cyclopentanone (B42830) derivative, which could then undergo subsequent cyclization to form the spirolactone.

Stereoselective Synthesis of Chiral Oxaspiro[4.4]nonanes

The creation of chiral spirocyclic compounds, including the 1-oxaspiro[4.4]nonane framework, with high levels of stereocontrol is a significant challenge in organic synthesis. Researchers have developed several powerful strategies, including asymmetric catalysis, diastereoselective cyclizations, and optical resolution techniques, to access enantiomerically pure or enriched spiro lactones and ketones.

Asymmetric Catalysis in Spiro Compound Synthesis

Asymmetric catalysis stands as a premier strategy for the enantioselective synthesis of spiro compounds, offering an efficient route to chiral molecules from prochiral starting materials. While direct asymmetric catalytic methods leading to this compound are not extensively documented, the principles are well-established within the broader context of spirocycle synthesis. Chiral spiro skeletons have emerged as privileged ligand structures in a multitude of transition metal-catalyzed asymmetric reactions. researchgate.net These ligands, ranging from those based on spiro[4.4]nonane to spirobiindane, have demonstrated high catalytic activity and excellent enantioselectivity in reactions such as asymmetric hydrogenation and carbon-carbon bond formation. researchgate.net

For instance, chiral ligands based on the spiro[4.4]-1,6-nonadiene framework have been developed and successfully applied in asymmetric catalysis. researchgate.net A Chinese patent describes a novel oxaspiro compound that can be used as a chiral ligand framework, showing high potential in asymmetric catalysis, particularly in the asymmetric hydrogenation of olefinic amides with rhodium complexes, achieving up to 98% enantioselectivity. google.com The development of novel methods for constructing spiro skeletons, such as intramolecular aromatic nucleophilic substitution, is crucial for expanding the diversity and application of these chiral catalysts. google.com

Diastereoselective Control in Cyclization Reactions

Diastereoselective cyclization reactions are fundamental in establishing the relative stereochemistry of the multiple stereocenters within the 1-oxaspiro[4.4]nonane framework. A notable example is the acid- or bromonium ion-induced rearrangement of a carbinol, derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone, to form 1-oxaspiro[4.4]nonan-6-ones. acs.orgnih.gov This rearrangement proceeds with a degree of diastereoselectivity that can be influenced by the reaction conditions.

Further functionalization of the resulting spirocyclic ketones can also be performed with high diastereoselectivity. For instance, the reduction of the ketone group in 1-oxaspiro[4.4]nonan-6-one can lead to the formation of either the α- or β-carbinol, depending on the reducing agent and conditions employed. acs.orgnih.gov This stereochemical control is crucial for the subsequent synthesis of more complex, enantiopure spirocyclic compounds.

In a related context, the SnCl₄-mediated reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters provides a stereoselective route to 1,6-dioxaspiro[4.4]non-3-en-2-ones. nih.gov This sequential reaction involves a nucleophilic addition followed by a cyclization that proceeds with high stereoselectivity. nih.gov

Optical Resolution Techniques for Enantiopure Spiro Lactones and Ketones

Optical resolution remains a vital technique for obtaining enantiopure spiro compounds when asymmetric synthesis is not feasible or does not provide sufficient enantiomeric excess. A prominent example is the resolution of racemic 1-oxaspiro[4.4]nonan-6-one. acs.orgnih.gov This has been effectively achieved using both sulfoximine (B86345) and mandelate (B1228975) acetal (B89532) technologies. acs.orgnih.gov The separated diastereomers can then be converted into the corresponding enantiopure ketones.

The general strategies for resolving racemic mixtures include the formation of diastereomeric salts with a chiral resolving agent, a classic method that remains widely used. google.com For compounds that are not amenable to salt formation, other techniques such as derivatization with a chiral auxiliary, followed by separation of the diastereomers and subsequent removal of the auxiliary, are employed. google.com A Chinese patent highlights the use of the readily available and inexpensive proline as a resolving agent for an oxaspiro diphenol skeleton compound. google.com

Functionalization and Derivatization Strategies

Once the 1-oxaspiro[4.4]nonane core is established, further functionalization and derivatization are often necessary to synthesize target molecules with specific properties. These strategies include condensation reactions to build more complex structures and the direct introduction of various substituents onto the spirocyclic framework.

Condensation Reactions for Substituted Spirolactones

Condensation reactions are powerful tools for elaborating the structure of spiro lactones. A notable example involves the reaction of 4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one with various acyl chlorides. iucr.orgiucr.orgnih.gov For instance, its condensation with 2-(4-chlorophenyl)-3-methylbutanoyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) yields the corresponding ester derivative. iucr.org This reaction demonstrates the ability to introduce complex side chains onto the spiro lactone core.

The synthesis of the starting material, 2-oxaspiro[4.4]nonane-1,3-dione, often involves a Knoevenagel condensation of cyclopentanone with ethyl 2-cyanoacetate, followed by the addition of a cyanide group, hydrolysis, and subsequent cyclization. mdpi.com This dione (B5365651) is a versatile intermediate for further reactions.

Reactant 1Reactant 2ProductReference
4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one2-(4-chlorophenyl)-3-methylbutanoyl chloride3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)-3-methylbutyrate iucr.org
4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one4-chlorophenylacetyl chloride3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)acetate iucr.orgnih.gov
CyclopentanoneEthyl 2-cyanoacetate2-Oxaspiro[4.4]nonane-1,3-dione (via multi-step synthesis) mdpi.com

Introduction of Diverse Substituents on the Spiro Core

The introduction of a wide range of substituents onto the 1-oxaspiro[4.4]nonane core is crucial for tuning its chemical and biological properties. Friedel-Crafts and Grignard reactions with 2-oxaspiro[4.4]nonane-1,3-dione are effective methods for this purpose. mdpi.commdpi.com The Friedel-Crafts reaction of this dione with substituted benzene (B151609) derivatives, such as anisole (B1667542) or veratrole, in the presence of a Lewis acid like AlCl₃, leads to the formation of γ-oxocarboxylic acids. mdpi.comresearchgate.net These products can then be further cyclized to form pyridazinone-containing spiro compounds. mdpi.comresearchgate.net

Grignard reactions provide an alternative route to similar γ-oxocarboxylic acids, particularly when the Friedel-Crafts reaction gives low yields due to less reactive aromatic substrates. mdpi.com The reaction of 2-oxaspiro[4.4]nonane-1,3-dione with Grignard reagents such as p-tolyl magnesium bromide or (4-chlorophenyl) magnesium bromide allows for the introduction of different aryl groups. mdpi.com

Furthermore, direct substitution on the spirocyclic ring is possible. For example, the reaction of ethylene-diamine with two equivalents of 2-oxaspiro[4.4]nonane-1,3-dione results in the formation of ethylene (B1197577) bis-azaspirodiones. nih.gov

Starting MaterialReagentReaction TypeProduct TypeReference
2-Oxaspiro[4.4]nonane-1,3-dioneAnisole / AlCl₃Friedel-Craftsγ-Oxocarboxylic acid mdpi.comresearchgate.net
2-Oxaspiro[4.4]nonane-1,3-dioneVeratrole / AlCl₃Friedel-Craftsγ-Oxocarboxylic acid mdpi.comresearchgate.net
2-Oxaspiro[4.4]nonane-1,3-dionep-Tolyl magnesium bromideGrignardγ-Oxocarboxylic acid mdpi.com
2-Oxaspiro[4.4]nonane-1,3-dione(4-Chlorophenyl) magnesium bromideGrignardγ-Oxocarboxylic acid mdpi.com
2-Oxaspiro[4.4]nonane-1,3-dioneEthylene-diamineCondensationEthylene bis-azaspirodione nih.gov

Modifications of Unsaturated Bonds (e.g., -6-en to -3-en or Saturated)

The double bond in the cyclopentene (B43876) ring of this compound offers a valuable site for synthetic modifications. Key transformations include the saturation of the double bond to yield the corresponding saturated spiro-lactone and its isomerization to a thermodynamically more stable, conjugated isomer. These modifications provide access to a broader range of spirocyclic lactone derivatives.

Conversion to Saturated 1-Oxaspiro[4.4]nonan-2-one

The transformation of the C6-C7 double bond in this compound to a single bond results in the formation of 1-Oxaspiro[4.4]nonan-2-one. This saturation is typically achieved through catalytic hydrogenation. This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst.

Methodologies for the hydrogenation of α,β-unsaturated lactones are well-established and can be applied to β,γ-unsaturated systems as well. Palladium-based catalysts are particularly effective for this transformation, often providing high yields under mild conditions. For instance, palladium-catalyzed asymmetric hydrogenation has been successfully used for the C=C bond reduction of α,β-unsaturated lactones, a process that can be adapted for related structures. pnas.org In this type of reaction, the unsaturated lactone is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate.

Another potential method involves the use of Raney Nickel (Raney Ni) in ethanol, which is effective for the selective reduction of carbon-carbon double bonds. pearson.com The choice of catalyst and reaction conditions can be optimized to ensure complete saturation of the cyclopentene ring without affecting the lactone functionality.

Table 1: Representative Reaction for Saturation of this compound

Starting MaterialProductReagents & Conditions
This compound1-Oxaspiro[4.4]nonan-2-oneH₂, Pd/C, Ethanol, Room Temp.

Isomerization to 1-Oxaspiro[4.4]non-3-en-2-one

The isomerization of the double bond in this compound from the C6-C7 position (a β,γ-unsaturated lactone) to the C3-C4 position is a synthetically important transformation. This reaction yields the thermodynamically more stable α,β-unsaturated lactone, 1-Oxaspiro[4.4]non-3-en-2-one, where the double bond is in conjugation with the carbonyl group of the lactone.

This type of isomerization is a known process for other cyclic systems, where an exocyclic double bond migrates to a more stable endocyclic position, often under acidic conditions. rsc.orgcdnsciencepub.comnoah.nrw The driving force for the reaction is the formation of the conjugated π-system, which is energetically favorable. The mechanism typically involves the protonation of the double bond or the carbonyl oxygen, followed by a proton abstraction to form the conjugated enone system. Both acid and base catalysis can facilitate this rearrangement. pearson.comrsc.org

Enzyme-catalyzed isomerizations of similar lactones further support the feasibility of this transformation, highlighting that the conversion of an unconjugated lactone to its conjugated isomer is a thermodynamically favored process. nih.govd-nb.info For example, studies on γ-butyrolactone derivatives show a clear preference for the formation of the endocyclic isomer over the exocyclic one. nih.gov

While direct synthesis can also yield α,β-unsaturated spiro-lactones, isomerization provides a pathway to these valuable compounds from different precursors. chemicalbook.comiucr.org

Table 2: Isomerization of this compound

Starting MaterialProductTransformationProposed Conditions
This compound1-Oxaspiro[4.4]non-3-en-2-oneDouble Bond IsomerizationAcid (e.g., TFA) or Base (e.g., NaOEt) catalysis

Structural Elucidation and Conformational Analysis of 1 Oxaspiro 4.4 Nonane Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 1-oxaspiro[4.4]nonane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy offer detailed insights into the connectivity and chemical environment of atoms within these molecules.

Advanced Nuclear Magnetic Resonance (NMR) Studies (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for the structural elucidation of 1-oxaspiro[4.4]nonane derivatives. researchgate.netresearchgate.net Proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide fundamental information about the chemical environment, connectivity, and stereochemistry of the molecule.

For instance, in a derivative, 4,7-dimethyl-6-(2-oxobutyl)-1-oxaspiro[4.4]non-3-en-2-one, the planar structure was deduced using a combination of 1D and 2D NMR techniques, including COSY and HMBC, along with HRESIMS. researchgate.net The relative configuration was further established through ROESY experiments. researchgate.net

In another example, the ¹H NMR spectrum of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester was used for its characterization. researchgate.net Similarly, ¹H and ¹³C NMR data have been reported for 1-oxaspiro[4.4]non-6-ene, with key signals observed in the ¹H NMR at δ 5.87–5.89 (m, 1H) and 5.66–5.68 (m, 1H), and in the ¹³C NMR at δ 134.73, 133.25, 93.91, and 66.97. thieme-connect.de

Detailed NMR data for various 1-oxaspiro[4.4]nonane derivatives have been documented, providing a valuable resource for structural assignments. For example, the ¹³C NMR spectrum of 1-oxaspiro[4.4]nonan-2-one shows a characteristic signal for the carbonyl carbon (C=O) at 168.69 ppm and the spiro-carbon at 79.00 ppm.

Table 1: Selected NMR Data for 1-Oxaspiro[4.4]nonane Derivatives

CompoundNucleusChemical Shift (δ, ppm)Reference
1-Oxaspiro[4.4]nonan-2-one¹³C168.69 (C=O), 79.00 (spiro-C), 47.46, 36.00, 24.71, 23.43
1-Oxaspiro[4.4]non-6-ene¹H5.87–5.89 (m, 1H), 5.66–5.68 (m, 1H), 3.83 (t, J = 6.75 Hz, 2H), 2.44–2.50 (m, 1H), 2.24–2.31 (m, 1H), 1.93–1.99 (m, 3H), 1.83–1.89 (m, 3H) thieme-connect.de
1-Oxaspiro[4.4]non-6-ene¹³C134.73, 133.25, 93.91, 66.97 thieme-connect.de
4-Phenyl-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one¹H1.71‒1.74 (m, 2H), 1.95‒2.07 (m, 4H), 7.20‒7.22 (m, 2H), 7.48‒7.50 (m, 3H) rsc.org
4-Phenyl-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one¹³C24.4, 35.8, 97.1, 120.0 (q, J = 269.0 Hz), 126.8, 128.7, 129.4, 129.9, 165.7 (m) rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of 1-oxaspiro[4.4]nonane derivatives with high accuracy. This information is vital for confirming the molecular formula of newly synthesized compounds.

For example, the molecular formula of a novel spirolactone, aquilarisinolide, was determined to be C₁₄H₂₀O₃ based on HRESIMS data, which was consistent with its ¹³C NMR data. researchgate.net HRMS has also been used to confirm the structures of various substituted 1-oxaspiro[4.4]non-3-en-2-one derivatives. rsc.org For instance, the calculated m/z for [M+H]⁺ of 4-phenyl-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one was 283.0946, and the found value was 283.0944. rsc.org

Table 2: HRMS Data for Selected 1-Oxaspiro[4.4]nonane Derivatives

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
4-Phenyl-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-oneFAB283.0946283.0944 rsc.org
4-(4-Methoxyphenyl)-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-oneFAB313.1051313.1050 rsc.org

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 1-oxaspiro[4.4]nonane derivatives. The characteristic vibrational frequencies of specific bonds help in the identification of key structural features.

The IR spectrum of 1-oxaspiro[4.4]nonan-2-one shows a strong absorption band at 1763 cm⁻¹ corresponding to the C=O stretching vibration of the lactone ring. For 1-oxaspiro[4.4]non-6-ene, IR absorptions have been observed at 3493, 3407, 3388, 1851, 1663, and 1365 cm⁻¹. thieme-connect.de The presence of a hydroxyl group in derivatives like 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one is also readily identified by its characteristic O-H stretching frequency in the IR spectrum. epa.gov

Table 3: Characteristic IR Frequencies for 1-Oxaspiro[4.4]nonane Derivatives

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
1-Oxaspiro[4.4]nonan-2-oneC=O (lactone)1763
1-Oxaspiro[4.4]non-6-eneVarious3493, 3407, 3388, 1851, 1663, 1365 thieme-connect.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, which are essential for a detailed conformational analysis of 1-oxaspiro[4.4]nonane derivatives. researchgate.netmdpi.com

The crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the crystal belongs to the monoclinic space group P21/c. researchgate.net The five-membered cyclopentyl ring in a related derivative was found to adopt an envelope conformation. researchgate.net

Analysis of Spiro Ring Conformations (e.g., Envelope, Twisted)

The five-membered rings in 1-oxaspiro[4.4]nonane derivatives can adopt various conformations, such as envelope and twisted forms, to minimize steric strain. X-ray crystallography is the most reliable method to determine these conformations in the solid state. researchgate.netmdpi.com

In the crystal structure of a derivative of 1-oxa-spiro[4.4]non-3-en-2-one, the five-membered cyclopentyl ring was observed to have an envelope conformation, with one atom out of the mean plane formed by the other four atoms. researchgate.net The conformation of the lactone ring in γ-lactones, a related five-membered ring system, has been found to be a twisted conformation on the C2-C3 bond. mdpi.com The specific conformation adopted is influenced by the substituents on the spirocyclic framework.

Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal lattice is governed by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.commdpi.com Understanding these interactions is crucial for predicting the physical properties of the crystalline material.

In the crystal structure of a 1-oxa-spiro[4.4]non-3-en-4-yl ester derivative, molecules are linked through intermolecular O—H⋯O hydrogen bonds, forming a zigzag chain. researchgate.net The study of coumarin (B35378) derivatives with cycloalkyl groups has shown that weak C-H…O hydrogen bonds play a critical role in determining the solid-state architecture. mdpi.com In another example, both intramolecular and intermolecular hydrogen bonds were found in the crystal structure of D-lyxono-1,4-lactone. mdpi.com The crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester is stabilized by van der Waals forces. researchgate.net

Chiroptical Properties and Absolute Configuration Determination

The determination of the absolute configuration of chiral 1-oxaspiro[4.4]nonane derivatives is a critical aspect of their structural elucidation, often relying on the interplay between experimental chiroptical measurements and computational methods. Techniques such as Electronic Circular Dichroism (ECD) and optical rotation are paramount in assigning the correct stereochemistry to these spirocyclic compounds.

Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful and reliable tool for assigning the absolute configuration of 1-oxaspiro[4.4]nonane derivatives. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a molecule's three-dimensional arrangement.

In modern organic chemistry, the experimental ECD spectrum of a newly isolated compound is typically compared with the theoretical spectra of its possible enantiomers, which are calculated using quantum chemical methods like time-dependent density functional theory (TD-DFT). A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. acs.org

Several studies on natural products containing the 1-oxaspiro[4.4]nonane core have successfully employed this approach.

Ophiosphaerellins : In the study of ophiosphaerellins from the endolichenic fungus Ophiosphaerella korrae, the absolute configuration of compounds like (2S,3R,5S,9S)-2,3,7,9-tetramethyl-9-vinyl-1-oxaspiro[4.4]non-7-ene-4,6-dione was definitively established by demonstrating that its experimental ECD spectrum was in close agreement with the calculated spectrum for that specific stereoisomer. acs.org

Foedanolides : The absolute configurations of (-)-(4S, 8S)-Foedanolide and (+)-(4R, 8R)-foedanolide, a pair of spiro-γ-lactone enantiomers from the fungus Pestalotiopsis foedan, were determined through extensive analysis of NMR spectra combined with ECD and optical rotation calculations. mdpi.comnih.gov

Caulerspiros A and B : These α-tocopheroid isomers, isolated from the green alga Caulerpa racemosa, possess a 1-oxaspiro[4.4]non-7-en-6-one core. Their absolute configurations were also established using ECD calculations in conjunction with other spectroscopic data. tandfonline.com

Cimyunnin E : The structure of this cycloartane (B1207475) triterpene, which contains a unique oxaspiro[4.4]nonanedione moiety, was elucidated through spectroscopic methods, with its absolute configuration confirmed by ECD calculations. rsc.org

Aquilarolide A : The structure of this compound, featuring a 1-oxaspiro[4.4]non-3-en-2-one system, was elucidated through NMR and mass spectrometry, and its absolute configuration was determined by theoretical calculations of its ECD spectrum. researchgate.net

These examples underscore the pivotal role of ECD spectroscopy in the stereochemical characterization of complex natural and synthetic molecules within the 1-oxaspiro[4.4]nonane class.

Table 1: Application of ECD Spectroscopy in Determining the Absolute Configuration of 1-Oxaspiro[4.4]nonane Derivatives

Compound NameSource/TypeKey Finding from ECD AnalysisReference
Ophiosphaerellin BFungal MetaboliteExperimental ECD spectrum matched the calculated spectrum for the (2S,3R,5S,9S) configuration. acs.org
Foedanolides (1a/1b)Fungal MetabolitesAbsolute configurations were determined in combination with NMR and optical rotation calculations. mdpi.comnih.gov
Caulerspiros A and BAlgal MetabolitesAbsolute configurations were established by ECD calculation and comparison with literature. tandfonline.com
Cimyunnin ETriterpene from PlantStructure and stereochemistry were elucidated by spectroscopic methods including ECD calculations. rsc.org
Aquilarolide AFungal MetaboliteAbsolute configuration was deduced from theoretical calculations of its ECD spectrum. researchgate.net

Optical rotation (OR) is a classical chiroptical property that measures the angle to which a chiral compound in solution rotates the plane of polarized light. The direction (positive or dextrorotatory, "+"; negative or levorotatory, "-") and magnitude of this rotation are characteristic of a molecule's structure and absolute configuration. While historically a primary method for characterizing enantiomers, modern approaches often enhance its power by coupling experimental measurements with computational predictions.

For 1-oxaspiro[4.4]nonane derivatives, the comparison of experimentally measured optical rotation values with those calculated via quantum-chemical methods provides a robust method for assigning absolute configuration. This is particularly valuable when ECD analysis is inconclusive or as a complementary technique to build a stronger case for a specific stereochemical assignment.

A clear example of this method is the characterization of the foedanolide enantiomers. mdpi.com Researchers isolated two enantiomers, 1a and 1b . The experimental optical rotation of 1a was -101, while that of 1b was +103. To assign the absolute configuration, they computed the optical rotation for the possible stereoisomers. The calculated OR for the (4R,8R) isomer was +132.9, and for its enantiomer (4S,8S), it was -132.9. By comparing the signs and magnitudes, the experimental value of +103 for compound 1b was matched with the calculated value of +132.9, allowing its configuration to be confidently assigned as (4R,8R). Consequently, compound 1a was assigned the (4S,8S) configuration. mdpi.comnih.gov This combined experimental-computational approach in optical rotation studies offers a powerful alternative or complement to ECD for the stereochemical elucidation of spiro-γ-lactones and related systems. rsc.orgnii.ac.jp

Table 2: Experimental and Calculated Optical Rotation of Foedanolide Enantiomers

CompoundProposed Absolute ConfigurationExperimental Optical Rotation [α]D (c, Solvent)Calculated Optical RotationReference
(-)-Foedanolide (1a)(4S, 8S)-101 (c = 0.11, MeOH)-132.9 mdpi.com
(+)-Foedanolide (1b)(4R, 8R)+103 (c = 0.15, MeOH)+132.9 mdpi.com

Mechanistic Pathways and Theoretical Insights into 1 Oxaspiro 4.4 Nonane Reactions

Elucidation of Reaction Mechanisms for Spirocyclization

The formation of the 1-oxaspiro[4.4]nonane core often involves intramolecular cyclization reactions. One common strategy is the acid-catalyzed intramolecular SN2' oxaspirocyclization of secondary allylic alcohols, which can yield substituted 1-oxaspiro[4.4]non-6-ene systems in high yields under mild conditions. researchgate.net Another approach involves an acid- or bromonium ion-induced rearrangement of a carbinol, formed from the addition of 2-lithio-4,5-dihydrofuran to a cyclobutanone (B123998). nih.gov

The mechanisms of these spirocyclization reactions can be complex. For instance, in some cases, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate. thieme-connect.com The stability of such intermediates and the transition states leading to them play a critical role in determining the reaction's feasibility and outcome. The choice of catalyst, such as a Lewis acid, can significantly influence the reaction pathway, sometimes leading to the formation of byproducts.

Computational Chemistry Applications in Reaction Analysis

Computational chemistry has become an indispensable tool for dissecting the intricate details of reaction mechanisms that are often difficult to probe experimentally. schrodinger.comwikipedia.org By simulating molecular structures and their interactions, researchers can gain insights into the energetics and geometries of reactants, transition states, and products. schrodinger.com

Density Functional Theory (DFT) for Transition State Analysis and Energy Profiles

Density Functional Theory (DFT) is a powerful quantum-chemical method used to calculate the electronic structure of molecules and predict their properties. wikipedia.org In the context of 1-oxaspiro[4.4]nonane reactions, DFT is employed to:

Elucidate Reaction Mechanisms: DFT calculations can map out the entire reaction pathway, identifying key intermediates and transition states. This helps in understanding how reactants are converted into products. For example, DFT has been used to decipher the mechanism and regioselectivity of reactions by comparing different possible pathways, such as carbopalladation versus halopalladation.

Analyze Transition States: The geometry and energy of transition states are crucial for understanding reaction kinetics. DFT can provide detailed information about the structure of these transient species, helping to explain the observed selectivity.

Determine Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, DFT can generate a comprehensive energy profile for a reaction. This profile reveals the activation energies and thermodynamics of the process, offering insights into reaction rates and equilibria.

Table 1: Applications of DFT in Reaction Analysis
ApplicationDescriptionKey Insights
Mechanism ElucidationMapping of the reaction pathway, including intermediates and transition states.Understanding of the sequence of bond-making and bond-breaking events.
Transition State AnalysisCalculation of the geometry and energy of transition states.Explanation of reaction kinetics and selectivity.
Energy Profile GenerationDetermination of the relative energies of all species along the reaction coordinate.Insights into reaction rates, thermodynamics, and the feasibility of different pathways.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to explore the conformational landscape of molecules over time. chemrxiv.orgmpg.de This is particularly important for flexible molecules like some 1-oxaspiro[4.4]nonane derivatives, where different conformations can exhibit different reactivities. nih.gov

MD simulations can:

Explore Conformational Space: By simulating the movement of atoms over time, MD can identify the various low-energy conformations a molecule can adopt. biorxiv.org

Determine Conformational Preferences: The simulations can reveal the relative populations of different conformers, providing insight into which structures are most likely to be present under given conditions. biorxiv.org

Understand Dynamic Processes: MD can be used to study dynamic events such as ring-flips or the approach of a reactant to a substrate, which are crucial for understanding reaction mechanisms. nih.gov

Regioselectivity and Stereoselectivity Mechanistic Control

Controlling regioselectivity and stereoselectivity is a central challenge in organic synthesis. numberanalytics.comchemrxiv.org In the synthesis of 1-oxaspiro[4.4]nonane derivatives, these selectivities determine which of several possible isomers is formed.

Regioselectivity refers to the preference for a reaction to occur at one position over another. rsc.org For example, in the cycloaddition of a nitrone to an alkylidenecyclopropane, the regioselectivity determines which of the two possible regioisomeric spiro compounds is formed. thieme-connect.com The factors influencing regioselectivity can be electronic or steric in nature. numberanalytics.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. academie-sciences.fr In spirocyclization reactions, the stereochemistry of the newly formed stereocenters is of paramount importance. The stereochemical outcome can often be controlled by the choice of reagents, catalysts, or reaction conditions. chemrxiv.orgacademie-sciences.fr For instance, the use of chiral catalysts can induce enantioselectivity in the formation of spirocyclic compounds. academie-sciences.fr

Influence of Substituents on Reactivity and Selectivity

Substituents on the reacting molecules can have a profound impact on both the reactivity and selectivity of spirocyclization reactions. thieme-connect.deacs.org These effects can be electronic or steric.

Applications of 1 Oxaspiro 4.4 Nonane Scaffolds in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The 1-oxaspiro[4.4]nonane framework, particularly its unsaturated derivative 1-Oxaspiro[4.4]non-6-en-2-one, is a valuable building block in organic synthesis. A facile method for the synthesis of this specific spiro lactone involves the intramolecular cyclization of a five-membered-ring substrate, 3-(carboxyalkyl)cycloalk-2-enone, using sodium borohydride (B1222165) and cerium(III) chloride heptahydrate, followed by an acid quench, yielding this compound in a 40% yield. researchgate.netthieme-connect.de This accessibility makes it a practical starting point for more complex molecular endeavors.

The versatility of the broader 1-oxaspiro[4.4]nonane class is further highlighted by the synthesis of related isomers, such as 1-oxaspiro[4.4]nonan-6-ones. These compounds can be synthesized through an acid- or bromonium ion-induced rearrangement of a carbinol, which is itself derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone (B123998). chinesechemsoc.orggoogle.comacs.org The availability of these ketone building blocks enables the acquisition of a diverse range of enantiomerically pure molecules, including spirocyclic α,β-butenolides, dihydrofurans, and other lactones. chinesechemsoc.orggoogle.comacs.orgnih.gov Functionalized derivatives, such as 2-(Bromomethyl)-1-oxaspiro[4.4]nonane, also serve as crucial intermediates, with the bromomethyl group providing a reactive handle for alkylation reactions and the construction of elaborate heterocyclic systems.

Precursors in the Synthesis of Biologically Relevant Spirocyclic Compounds

The rigid, three-dimensional structure of the 1-oxaspiro[4.4]nonane scaffold is a recurring motif in numerous biologically active compounds, making its derivatives highly sought-after precursors in medicinal chemistry and natural product synthesis.

Role in the Synthesis of Spiromesifen and its Metabolites

A prominent application of this scaffold is in the production of the insecticide and acaricide, Spiromesifen. The key intermediate in the industrial synthesis of Spiromesifen is 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one. acs.orgacs.org This precursor is synthesized via the esterification and subsequent cyclization of ethyl hydroxycyclopentanecarboxylate and 2,4,6-trimethylphenylacetic acid. acs.org The final conversion to Spiromesifen is achieved through a condensation reaction between this key intermediate and a suitable acyl chloride, such as 3,3-dimethylbutyryl chloride or 2-(4-chlorophenyl)-3-methylbutanoyl chloride. acs.orgacs.org Interestingly, this same hydroxylated spirocyclic compound has also been identified as a primary metabolite of Spiromesifen, designated M01, underscoring the core structure's stability and relevance in biological systems. nih.govcymitquimica.com

Contribution to Natural Product Total Synthesis

The 1-oxaspiro[4.4]nonane core is present in a variety of natural products, demonstrating its significance as a privileged structural motif. For instance, (±)-Walskiiglucinol A, an acylphloroglucinol derivative isolated from Hypericum przewalskii, features this unique spiro skeleton. rsc.orgresearchgate.net Similarly, the Involucratustones A and B, which are complex sesquiterpene dimers isolated from Stahlianthus involucratus, are distinguished by a fully substituted 1-oxaspiro[4.4]nonane core, a feature previously unseen in natural products. nih.gov

Beyond being a component of the final target, derivatives of the spiro[4.4]nonane system are instrumental in the synthesis of natural product analogues. Enantiomers of spiro[4.4]nonane-1,6-diol have been effectively converted into carbaspironucleosides, which are analogues of naturally occurring nucleosides with potential therapeutic applications. acs.org The frequent appearance of oxaspirocycles in nature continues to drive the development of synthetic methods targeting this framework. researchgate.netthieme-connect.de

Development of Chiral Ligands based on Oxaspiro Frameworks

The inherent rigidity and well-defined stereochemistry of the spiro[4.4]nonane skeleton make it an ideal scaffold for the design of chiral ligands used in asymmetric catalysis. chinesechemsoc.orgnih.gov Historically, chiral ligands based on spiro skeletons evolved from spiro[4.4]nonane structures containing three stereocenters. researchgate.netsioc-journal.cn These frameworks provide a restricted orientation for coordinating groups, which is crucial for achieving high levels of stereocontrol in chemical reactions. chinesechemsoc.org

A notable example is the development of oxa-spiro diphosphine ligands, known as O-SDP. chinesechemsoc.org These ligands are derived from enantiopure oxa-spirocyclic diphenols (O-SPINOL) and have demonstrated outstanding performance in ruthenium-catalyzed asymmetric hydrogenation reactions, particularly for challenging substrates like tetrasubstituted α,β-unsaturated carboxylic acids. chinesechemsoc.org A patent has been filed for the synthesis and resolution of novel oxaspiro framework compounds specifically designed for use as ligands in asymmetric catalysis, highlighting their successful application in the asymmetric hydrogenation of enamides with up to 98% enantioselectivity. google.com Furthermore, the related compound spiro[4.4]nonane-1,6-dione is recognized as a valuable precursor in the development of new chiral ligands and catalysts. The success of these oxaspiro-based ligands proves that the spiro skeleton is a privileged structure for chiral ligand design. nih.gov

Versatility in Diversified Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active agents. units.itscispace.com The 1-oxaspiro[4.4]nonane scaffold is exceptionally well-suited for this purpose. researchgate.net Its derivatives can serve as pluripotent starting materials for generating extended compound libraries.

For example, 2-oxaspiro[4.4]nonane-1,3-dione has been used as a starting material to generate an extended library of spiro[cycloalkane-pyridazinones] through a Grignard reaction followed by cyclization with hydrazine. ingentaconnect.com The ability to readily access enantiopure 1-oxaspiro[4.4]nonan-6-one building blocks allows for the systematic creation of various enantiomers of more complex dihydrofurans and lactones, contributing to stereochemical diversity in a library. acs.orgnih.gov The commercial availability of various 1-oxaspiro[4.4]nonane analogues as building blocks further facilitates their use in generating diverse chemical libraries for drug discovery and other applications. molport.com The controlled reaction of related oxetanes with α-iminocarbenes can produce a wide variety of structures, including spirocyclic N-heterocycles, showcasing the potential for skeletal diversity originating from simple cyclic ethers. rsc.org

Q & A

Q. What are the common synthetic routes for 1-Oxaspiro[4.4]non-6-en-2-one, and how can reaction conditions be optimized for academic-scale synthesis?

The synthesis typically involves cyclization of diol or epoxide precursors under acidic or basic conditions. For example, 1,6-hexanediol with an acid catalyst yields the spirocyclic structure via intramolecular etherification. Optimization includes adjusting catalyst concentration (e.g., H₂SO₄ or NaOH), temperature (60–120°C), and solvent polarity to maximize yield (≥70%) while minimizing side reactions. Characterization via NMR (¹H, ¹³C) and GC-MS is critical to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

  • ¹H/¹³C NMR : Identifies spiro carbon connectivity and functional groups (e.g., carbonyl at δ ~170–180 ppm).
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1740 cm⁻¹) and ether (C-O-C) bands (~1100 cm⁻¹).
  • GC-MS : Verifies molecular ion ([M]⁺) and fragmentation patterns. Contradictions (e.g., unexpected splitting in NMR) may arise from conformational isomerism due to the spiro structure. Use variable-temperature NMR to assess dynamic equilibria or employ 2D techniques (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How does the spirocyclic architecture of this compound influence its reactivity in ring-opening or functionalization reactions?

The spiro junction imposes steric constraints, directing regioselectivity. For instance, nucleophilic attack at the carbonyl group is hindered by adjacent rings, favoring alternative pathways like epoxidation of the cyclohexene moiety. Computational modeling (DFT) can predict reactive sites by analyzing LUMO distribution and charge density. Experimental validation via kinetic studies under varying electrophile concentrations is recommended .

Q. What strategies can address discrepancies in reported biological activity data for derivatives of this compound?

Contradictions often stem from assay conditions (e.g., cell line variability, concentration ranges) or impurities in synthesized intermediates. To mitigate:

  • Standardize biological assays (e.g., IC₅₀ determination with triplicate runs).
  • Validate compound purity via HPLC (>95%) and control for stereochemical integrity (chiral HPLC or X-ray crystallography).
  • Compare results against structurally related spiro compounds (e.g., 2-Oxaspiro[4.4]nonan-1-one) to isolate structural contributors to activity .

Q. How can this compound serve as a scaffold for designing enzyme inhibitors, and what computational tools are critical for this application?

The spiro core provides rigidity, mimicking transition states in enzymatic reactions. Steps include:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target enzymes (e.g., proteases).
  • MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories.
  • SAR analysis : Modify substituents (e.g., introducing electron-withdrawing groups at C-3) to enhance affinity. Validate with in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.